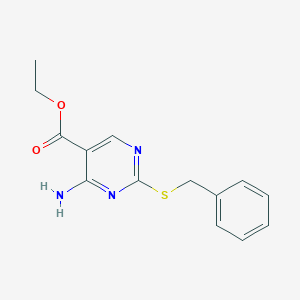

ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate

Description

Ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by:

- Position 4: An amino (-NH₂) group.

- Position 2: A benzylsulfanyl (-S-CH₂C₆H₅) substituent.

- Position 5: An ethyl carboxylate (-COOEt) group.

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrimidine derivatives, which are often explored as kinase inhibitors, antimicrobial agents, or intermediates in nanoparticle synthesis .

Properties

IUPAC Name |

ethyl 4-amino-2-benzylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-2-19-13(18)11-8-16-14(17-12(11)15)20-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPWPSTVTPCAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N)SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290983 | |

| Record name | 5-pyrimidinecarboxylic acid, 4-amino-2-[(phenylmethyl)thio]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-62-4 | |

| Record name | NSC72266 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-pyrimidinecarboxylic acid, 4-amino-2-[(phenylmethyl)thio]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate typically involves the reaction of benzyl mercaptan with ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the benzyl mercaptan displaces the methylthio group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzylsulfanyl Group

The benzylsulfanyl (–S–CH₂C₆H₅) moiety undergoes substitution reactions under basic conditions. For example:

-

Reaction with benzyl chloride :

In methanol with NaOH, the benzylsulfanyl group is replaced by substituted benzyl groups. This reaction proceeds via deprotonation of the thiol group, followed by nucleophilic displacement .

Ester Hydrolysis and Functionalization

The ethyl ester (–CO₂Et) can be hydrolyzed to a carboxylic acid or converted to amides:

-

Amide formation :

Reaction with ethyl 4-aminobenzoate in the presence of HBTU (coupling agent) yields ethyl 4-(2,4-diaminofuro[2,3-d]pyrimidine-5-carboxamido)benzoate .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amidation | Ethyl 4-aminobenzoate, HBTU, DMF, 3 h | Ethyl 4-(2,4-diaminofuro[2,3-d]pyrimidine-5-carboxamido)benzoate | 9% |

Cross-Coupling Reactions

The pyrimidine core participates in Suzuki–Miyaura cross-coupling with boronic acids:

-

Palladium-catalyzed coupling :

Using PdCl₂(PPh₃)₂ and t-butylamine in isopropanol/water at 90°C, the bromine atom at position 6 is replaced by aryl groups .

Alkylation Reactions

The amino group (–NH₂) undergoes alkylation with electrophilic reagents:

-

Reaction with ethyl 2-(bromomethyl)acrylate :

In DMF with K₂CO₃, the amino group is alkylated to form ethyl 2-{[4-amino-2-(benzylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]methyl}acrylate .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

-

Formation of thieno[2,3-d]pyrimidines :

Cyclization with thiourea derivatives under acidic conditions yields thieno[2,3-d]pyrimidine scaffolds, as seen in PubChem entries for structurally related compounds .

Key Reactivity Trends

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Several studies have highlighted the anticancer potential of ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate. For instance, derivatives with bulky substituents at the 4-position of the pyrimidine ring exhibit enhanced cytotoxicity against various cancer cell lines, including HeLa and HepaRG cells. The cytotoxic effects are often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. In one study, compounds similar to ethyl 4-amino-2-(benzylsulfanyl)pyrimidine demonstrated IC50 values ranging from 17 to 38 μM against different cancer cell lines .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that derivatives of pyrimidines, including those with a benzylsulfanyl group, possess significant antibacterial and antifungal activities. Minimum inhibitory concentrations (MIC) for these compounds can vary widely depending on the strain tested, with effective ranges reported between 4 to 32 mg/mL .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate has been evaluated for anti-inflammatory activities. Certain derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The IC50 values for COX-2 inhibition have been reported as low as 0.04 μmol, indicating strong anti-inflammatory potential comparable to established drugs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate is crucial for optimizing its biological activity. Variations in substituents on the pyrimidine ring can significantly influence its pharmacological profiles. For instance, modifications at the 4-position have been shown to enhance cytotoxicity while maintaining lower toxicity towards normal cells .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in the regulation of immune responses . The compound’s ability to inhibit this pathway suggests its potential use as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituents at positions 2 (thioether group) and 5 (ester group):

Physical and Chemical Properties

- Melting Points: Methylsulfinyl derivative (compound 11): 98–100°C . Tert-butyl sulfonyl derivative (compound 10): 116–119°C . Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate: No direct melting point reported, but used in nanoparticle synthesis due to solubility in aqueous-ethanol mixtures .

Medicinal Chemistry

- Structure-Activity Relationships (SAR) :

- Thioether Group : Methylthio and ethylthio analogs show moderate bioactivity, while benzylsulfanyl may enhance potency through increased lipophilicity.

- Ester Group : Ethyl esters generally offer better hydrolytic stability than methyl esters, as seen in compound 11 (methyl ester) vs. compound 10 (tert-butyl ester) .

Material Science

Biological Activity

Ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, presenting data tables and case studies to illustrate its efficacy and mechanisms.

Chemical Profile

- Chemical Name: Ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate

- CAS Number: 7149-62-4

- Molecular Formula: C14H15N3O2S

- Molecular Weight: 287.35 g/mol

Biological Activity Overview

The biological activities of ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate have been explored through various studies, focusing primarily on its cytotoxicity against cancer cell lines and its antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance:

- Cytotoxicity Testing: The compound was tested against various human cancer cell lines including HeLa (cervical cancer), HepaRG (liver cancer), and Caco-2 (colorectal cancer). The IC50 values for these tests indicated moderate to significant cytotoxicity, suggesting potential as an anticancer agent.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 17 - 38 |

| HepaRG | >100 - 55 |

| Caco-2 | >100 - 55 |

These results indicate that while the compound shows promise, further optimization is necessary to enhance its anticancer efficacy.

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties. In a study assessing its activity against various bacterial and fungal strains, ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate exhibited significant inhibition.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 mg/mL |

| Staphylococcus aureus | 8 mg/mL |

| Pseudomonas aeruginosa | 32 mg/mL |

| Candida albicans | 4 mg/mL |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

The mechanisms underlying the biological activities of ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate are still being elucidated. However, preliminary studies suggest that:

- Cytotoxic Mechanism: The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell cycle regulation and apoptosis.

- Antimicrobial Mechanism: The antimicrobial effects may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways in fungi.

Case Studies

Case Study 1: Anticancer Screening

In a comparative study, ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate was evaluated alongside other pyrimidine derivatives. The findings revealed that compounds with bulky substituents at the benzyl position exhibited enhanced anticancer activity compared to those with smaller groups. This suggests that structural modifications can significantly impact biological efficacy.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of this compound against resistant strains of bacteria. It was found that the presence of the benzylsulfanyl group contributed to increased activity against multidrug-resistant strains, highlighting its potential as a scaffold for developing new antibiotics.

Q & A

Q. Table 1: Comparison of Reaction Conditions for Sulfanyl Group Introduction

| Condition | Yield (%) | Byproducts | Reference |

|---|---|---|---|

| DCM, 0°C, 12h | 72 | Sulfone (<5%) | |

| DMF, RT, 6h | 65 | Disulfide (10%) |

How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the benzylsulfanyl group’s protons appear as a singlet at δ 4.2–4.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]+: ~332.1 g/mol).

- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>95% required for biological assays) .

Advanced Research Questions

How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Methodological Answer:

Q. Table 2: Crystallographic Data for a Related Pyrimidine Derivative

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| R-factor | 0.045 | |

| Bond Length (C-S) | 1.81 Å |

How to address contradictory bioactivity data in kinase inhibition assays?

Methodological Answer:

- Assay Design :

- Data Interpretation :

- IC50 Variability : If IC50 values differ across studies, check enzyme sources (recombinant vs. native) or ATP concentrations (competitive inhibition is ATP-dependent) .

- Structural Analogues : Compare with ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (T8621), which shows similar kinase inhibition but lower potency due to reduced lipophilicity .

What methodologies are suitable for studying its role in nanoparticle synthesis and stabilization?

Methodological Answer:

- Experimental Design :

- Seed-Mediated Growth : Incubate gold nanoparticle seeds with the compound (9 mM final concentration) to study sulfanyl group interactions with Au surfaces .

- Kinetic Monitoring : Use UV-Vis spectroscopy (SPR peak at 520–600 nm) to track nanoparticle growth. A redshift indicates aggregation or size increase .

- Mechanistic Insights :

- Thiol vs. Thioether Binding : The benzylsulfanyl group (thioether) may bind weaker than free thiols, leading to slower nucleation. Compare with 6-mercaptohexanoic acid (strong Au-S binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.